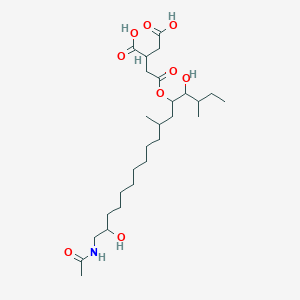

AAL Toxin TE1

Description

Historical Discovery and Classification as a Host-Specific Toxin

The AAL toxins were first identified from liquid cultures of Alternaria alternata f. sp. lycopersici. unb.br Initial studies led to the isolation and characterization of the primary AAL toxins, TA and TB. apsnet.org Subsequent research efforts to further characterize the secondary metabolites produced by this fungus led to the discovery of additional, structurally related toxins.

In 1994, Caldas and colleagues reported the isolation and structural elucidation of three new pairs of regioisomeric AAL toxins: TC, TD, and TE. unb.br These compounds were purified from the liquid cultures of A. alternata f. sp. lycopersici isolate AS27-12 using chromatographic techniques. unb.br AAL Toxin TE1 is the N-acetylated form of AAL toxin TC. unb.br

The classification of AAL toxins as host-specific arose from the observation that they induce necrosis in a genotype-specific manner in tomato plants. unb.br Specifically, tomato genotypes that are homozygous for the recessive asc allele are highly sensitive to the toxins, exhibiting the characteristic symptoms of Alternaria stem canker disease. unb.br In contrast, genotypes with the dominant Asc allele are resistant to the toxin's effects. unb.br Bioassays on detached tomato leaflets demonstrated that all the AAL toxin congeners, including TE1, induced this genotype-specific necrosis, although they varied in their relative toxicity. unb.br This strict correlation between toxin sensitivity and disease susceptibility firmly established the AAL toxins as host-specific determinants of the disease. unb.br

Fungal Origin and Pathogen-Host System: Alternaria alternata f. sp. lycopersici – Tomato Interactions

This compound is produced by the fungus Alternaria alternata f. sp. lycopersici. theclinivex.comunb.br This fungus is a pathotype of Alternaria alternata, a ubiquitous fungus found in various environments. frontiersin.org The designation "f. sp. lycopersici" indicates its specialization as a pathogen of tomato (Lycopersicon esculentum). frontiersin.org

The pathogen-host system involving A. alternata f. sp. lycopersici and tomato is a classic example of a gene-for-gene relationship, where the resistance or susceptibility of the host is determined by a single gene. unb.br In this case, the Asc locus in tomato governs the plant's response to the AAL toxins produced by the fungus. frontiersin.orgunb.br

The fungus infects susceptible tomato plants, causing a disease known as Alternaria stem canker. unb.br During infection, the fungus secretes AAL toxins, including TE1, into the host tissues. unb.br These toxins are critical for the pathogen's ability to colonize the plant and cause disease symptoms. nih.gov The toxins disrupt cellular processes in susceptible tomato varieties, leading to cell death and the development of necrotic lesions. frontiersin.orgontosight.ai The host-specificity of the toxin means that the fungus can only successfully cause significant disease on tomato varieties that are sensitive to the AAL toxins. nih.gov

Table 1: AAL Toxin Analogs and Their Structural Differences

| Toxin | Structural Difference from Toxin TA |

|---|---|

| TA | Baseline structure |

| TB | Lacks a hydroxyl group at C5 |

| TC | Lacks hydroxyl groups at C4 and C5 |

| TD | N-acetylated form of TB |

| TE | N-acetylated form of TC |

Data sourced from Caldas et al., 1994 unb.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| AAL Toxin TA1 |

| AAL Toxin TB1 |

| AAL Toxin TC1 |

| AAL Toxin TC2 |

| AAL Toxin TD1 |

| This compound |

| AAL Toxin TE2 |

| Alternariol (B1665735) |

| Alternariol monomethyl ether |

| Altenuene |

| Altertoxin |

| Tentoxin |

| Tenuazonic acid |

| Fumonisin B1 |

| Ethanolamine (B43304) |

| Phosphoethanolamine |

| Phosphatidylethanolamine |

| Ceramide |

| Sphingosine |

| Sphinganine (B43673) |

| Phytosphingosine (B30862) |

| Aspartate carbamoyltransferase |

| Propane-1,2,3-tricarboxylic acid |

| 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol |

| Tetra-acetyl-phytosphingosine N-lignoceroyl-d-erythro-sphingosine |

| L-sphinganine |

| Maculosin |

| Destruxin A |

| Destruxin B |

| AK-toxin |

| AF-toxin |

| ACT-toxin |

| AM-toxin |

| ACR-toxin |

| AS-toxin |

| Brefeldin |

| ACTG-toxin |

| Depudecin |

| Helvolic acid |

| Paclitaxel |

| Zinniol |

| Rabenzophenone |

| Moniliphenone |

| Lentiquinone B |

| Lentiquinone C |

| Lentisone |

| Macrosporin |

| 6-methylxanthopurpurin 3-methyl ether |

| Altersolanol A |

| Bostrycin |

| ATX V |

| Pyranone 10a |

| Pyranone 10b |

| Glyphosate |

| 1-aminocyclopropane-1-carboxylic acid |

| o-phthalaldehyde |

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(17-acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO9/c1-5-19(3)26(34)23(37-25(33)16-21(27(35)36)15-24(31)32)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30,34H,5-17H2,1-4H3,(H,28,29)(H,31,32)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIPCOGRCJFLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)OC(=O)CC(CC(=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Aal Toxin Te1 Action in Plant Systems

Induction of Programmed Cell Death (PCD) Pathways

Role of Phytohormone Signaling in AAL Toxin TE1-Induced PCD

Ethylene-Mediated Pathways in PCD Progression

This compound is a potent inducer of programmed cell death (PCD) in plant tissues, notably in tomato leaves researchgate.netnih.govnih.govharvard.edu. Evidence strongly suggests that the ethylene (B1197577) (ET) signaling pathway is integral to the activation of cell death cascades triggered by this toxin researchgate.netnih.govnih.govharvard.edu. Studies have indicated that the presence and signaling of ethylene are necessary for the full manifestation of AAL toxin-induced PCD, as blocking ethylene synthesis significantly compromises the cell death process nih.gov. Symptoms associated with AAL toxin infection, such as epinasty, are recognized as classical ethylene responses, further supporting the toxin's impact on ethylene-mediated pathways up.ac.za. Research indicates that AAL toxin can stimulate the accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thereby enhancing ethylene production and subsequent cell death signaling up.ac.za. While ethylene appears to potentiate necrosis induced by AAL toxin, it does not typically induce cell death on its own, highlighting its role as a mediator in the toxin's cytotoxic action up.ac.za.

Synergistic Interactions between Jasmonic Acid and Ethylene Signaling

The plant's response to this compound involves a complex interplay between multiple phytohormone signaling pathways, particularly jasmonic acid (JA) and ethylene (ET) researchgate.netnih.gov. Both JA and ET signaling pathways have been shown to independently promote AAL toxin-induced PCD researchgate.netnih.gov. Furthermore, research suggests a hierarchical relationship where JA signaling, specifically mediated through the JAI1 receptor, acts upstream of ethylene biosynthesis in the context of AAL toxin-triggered PCD researchgate.netnih.gov. This indicates a coordinated effort where JA signaling primes or directly contributes to the activation of ethylene production, leading to an amplified cell death response. The synergistic action of these two hormone pathways is crucial for regulating the progression of PCD in response to AAL toxin, demonstrating a sophisticated plant defense or susceptibility mechanism researchgate.netnih.gov.

Influence on Ancillary Metabolic Pathways

Beyond its direct impact on cell death signaling, this compound also perturbs critical ancillary metabolic pathways, disrupting cellular homeostasis and contributing to disease development.

Perturbations in Amine Metabolism

A notable consequence of this compound treatment in susceptible plants, such as tomato, is the significant accumulation of specific amines, namely ethanolamine (B43304) (EA) and phosphoethanolamine (PEA) nih.gov. These compounds are recognized as key intermediates within various biosynthetic pathways nih.gov. The accumulation of EA and PEA suggests a disruption in metabolic flux, potentially stemming from the toxin's broader effects on lipid metabolism. Specifically, AAL-toxins are known to inhibit ceramide synthase, an enzyme crucial for sphingolipid biosynthesis mdpi.comup.ac.zaup.ac.zafrontiersin.org. This inhibition leads to the accumulation of free sphingoid bases, such as sphinganine (B43673), and a depletion of complex ceramides (B1148491), which are vital components of cell membranes and signaling molecules mdpi.comup.ac.zaup.ac.zafrontiersin.org. The disruption in amine and sphingolipid metabolism is intrinsically linked to the toxin's ability to trigger PCD frontiersin.org.

Effects on Pyrimidine Biosynthesis via Aspartate Carbamoyltransferase Modulation

Compound List

this compound

AAL Toxin TA1

AAL Toxin TA2

AAL Toxin TB1

AAL Toxin TB2

AAL Toxin TC

AAL Toxin TD

AAL Toxin TE

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

Ethanolamine (EA)

Phosphoethanolamine (PEA)

Sphinganine

Sphingosine

Ceramide

Jasmonic Acid (JA)

Ethylene (ET)

1-aminocyclopropane-1-carboxylic acid (ACC)

Orotate

Cytosine triphosphate (CTP)

Uridine triphosphate (UTP)

Carbamoyl phosphate (B84403)

Aspartate

N-carbamoyl-L-aspartate

Salicylic Acid (SA)

Biosynthetic Pathways and Genetic Determinants of Aal Toxin Te1 Production

Characterization of the AAL Toxin Biosynthetic Gene Cluster (BGC)

The biosynthesis of AAL toxins is encoded by a specific gene cluster, often referred to as the AAL-toxin biosynthetic gene cluster (ALT BGC) researchgate.netmdpi.com. While the complete characterization of the AAL Toxin TE1 pathway is ongoing, key genes involved in the synthesis of the polyketide core and subsequent modifications have been identified mdpi.com.

Identification and Functional Analysis of Polyketide Synthase (PKS) Genes

A critical enzyme in the synthesis of the AAL toxin backbone is the polyketide synthase (PKS). The gene ALT1 has been identified as encoding a type I PKS responsible for generating the polyketide core of AAL toxins mdpi.com. This enzyme is characterized by a modular structure containing multiple catalytic domains, including β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyl transferase (MT), β-ketoacyl reductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP) mdpi.com. Functional studies have shown that ALT1 can complement the FUM1 gene, a PKS involved in fumonisin biosynthesis, highlighting the conserved nature of these pathways researchgate.net.

In addition to ALT1, other genes within the AAL-toxin BGC have been identified, such as ALT2, ALT3, ALT6, and ALT13. These genes encode proteins with diverse enzymatic functions, including cytochrome P450 monooxygenase (ALT2), aminotransferase (ALT3), short-chain dehydrogenase/reductase (ALT6), and a Zn(II)2Cys6 transcription factor (ALT13), all of which are presumed to contribute to the modification and regulation of AAL toxin production mdpi.com.

Table 1: Key Genes Identified in AAL Toxin Biosynthesis

| Gene Name | Gene Type/Function | Role in AAL Toxin Production | Reference |

| ALT1 | Type I Polyketide Synthase (PKS) | Synthesizes the polyketide core of AAL toxins. | mdpi.com |

| ALT2 | Cytochrome P450 monooxygenase | Likely involved in modifying the polyketide backbone or precursor molecules. | mdpi.com |

| ALT3 | Aminotransferase | May be involved in amination steps or incorporation of amino groups. | mdpi.com |

| ALT6 | Short-chain dehydrogenase/reductase (SDR) | Potentially involved in reduction or oxidation steps during biosynthesis. | mdpi.com |

| ALT13 | Zn(II)2Cys6 transcription factor | Acts as a pathway-specific regulator, likely controlling the expression of other BGC genes. | mdpi.commdpi.com |

Intermediary Metabolites and Precursor Incorporation Studies

AAL toxins are a group of structurally related compounds, identified as five regioisomeric pairs: TA, TB, TC, TD, and TE unb.brsemanticscholar.org. These toxins share a common structural framework, typically differing in the presence or absence of hydroxyl groups or through acetylation unb.br. Notably, TD and TE are identified as the N-acetylated derivatives of TB and TC, respectively, and are considered to be largely inactive in phytotoxicity assays, suggesting they may be products of detoxification pathways unb.briastate.edu. The core structure of AAL toxins involves a tricarballylic acid ester linked to an amino polyol backbone semanticscholar.org.

Studies involving labeled precursors have elucidated the origins of specific atoms within the AAL toxin structure. Glycine and the methyl group derived from methionine have been directly incorporated into the AAL toxin molecules mdpi.com. Furthermore, the oxygen atoms comprising the tricarboxylic acid moieties are derived from water (H₂O), while the hydroxyl groups present on the lipid backbone originate from molecular oxygen mdpi.com.

Table 2: Identified AAL-Toxin Congeners and Precursor Incorporation

| AAL-Toxin Congener | Description | Incorporated Precursors | Relative Toxicity (vs TA) | Reference |

| TA | Sphingosine analog | Glycine, methyl group of methionine, H₂O, molecular oxygen | Baseline | unb.brsemanticscholar.orgiastate.edu |

| TB | Phytosphingosine (B30862) analog, similar to TA but lacks C5 hydroxyl | Glycine, methyl group of methionine, H₂O, molecular oxygen | Similar to TA | unb.brsemanticscholar.orgiastate.edu |

| TC | Similar to TA but lacks hydroxyl groups at C4 and C5 | Glycine, methyl group of methionine, H₂O, molecular oxygen | Lower than TA | unb.brsemanticscholar.org |

| TD | N-acetylated form of TB; essentially inactive | Glycine, methyl group of methionine, H₂O, molecular oxygen | Essentially inactive | unb.brsemanticscholar.orgiastate.edu |

| TE | N-acetylated form of TC; essentially inactive | Glycine, methyl group of methionine, H₂O, molecular oxygen | Essentially inactive | unb.brsemanticscholar.org |

Genomic Localization and Evolutionary Aspects of Toxin Genes

Association with Conditionally Dispensable Chromosomes (CDCs)

The genes responsible for the biosynthesis of host-specific toxins (HSTs) in Alternaria species, including the AAL toxin gene cluster, are predominantly located on conditionally dispensable chromosomes (CDCs), also known as accessory chromosomes frontiersin.orgmdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.gov. These chromosomes are not essential for the fundamental survival or growth of the fungus but confer significant adaptive advantages, such as enhanced pathogenicity and toxin production mdpi.com. In the tomato pathotype of A. alternata, the AAL toxin genes are situated on a single, relatively small chromosome, estimated to be approximately 1.0 Mb in size mdpi.com. Evidence from electrophoretic karyotyping and Southern blot analyses has confirmed the localization of the PKS gene ALT1 to these accessory chromosomes in tomato pathotype isolates frontiersin.org. CDCs are often distinguished from core chromosomes by their smaller size, distinct gene content, and unique sequence characteristics. Furthermore, their capacity for horizontal transfer between fungal isolates can lead to the acquisition of novel pathogenic traits mdpi.com.

Comparative Genomics with Related Mycotoxin Biosynthesis Pathways

Comparative genomic analyses have revealed significant evolutionary connections between the AAL toxin biosynthetic pathway and those of other mycotoxins, most notably fumonisins researchgate.netfrontiersin.org. The homology between the AAL toxin and fumonisin biosynthetic gene clusters is substantial, as demonstrated by functional complementation experiments where the ALT1 PKS gene from A. alternata successfully complemented the FUM1 PKS gene in fumonisin-producing fungi researchgate.net. This shared genetic heritage underscores conserved mechanisms in the evolution of mycotoxin production across fungal species researchgate.net. Broader comparative genomic studies involving various Alternaria species have also identified polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes involved in the synthesis of other toxins, such as tenuazonic acid (TeA), alternariol (B1665735) (AOH), and alternariol monomethyl ether (AME), providing a wider perspective on the diversity of secondary metabolite biosynthesis within the genus plos.org.

Environmental and Genetic Regulation of this compound Biosynthesis

The production of AAL toxins, including this compound, is subject to intricate regulatory mechanisms, encompassing both genetic control and environmental influences, although specific environmental triggers for this compound biosynthesis are not extensively detailed in the current literature mdpi.com. Mycotoxin biosynthesis in fungi is generally governed by complex regulatory networks that involve pathway-specific regulators, global regulators, and epigenetic factors mdpi.com.

Within the AAL-toxin biosynthetic gene cluster, a key genetic regulator has been identified as ALT13, which encodes a Zn(II)2Cys6 transcription factor mdpi.com. Transcription factors of this class are frequently found in fungal biosynthetic gene clusters and typically function as positive regulators, activating the expression of other genes within the cluster to facilitate toxin production mdpi.com. The presence of such a dedicated regulatory element suggests a tightly controlled genetic program for AAL toxin biosynthesis mdpi.com. While specific environmental signals (such as nutrient availability, pH, or temperature) that modulate the activity of these genetic regulators for this compound are not explicitly detailed in the provided sources, it is understood that such factors play a critical role in modulating secondary metabolite production in fungi mdpi.com.

Table 3: Genetic Regulators of AAL Toxin Biosynthesis

| Regulator Type | Gene Name | Function | Reference |

| Pathway-Specific Regulator (Transcription Factor) | ALT13 | Zn(II)2Cys6 transcription factor; likely controls expression of other BGC genes. | mdpi.commdpi.com |

Compound Names Table

this compound

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TD

AAL Toxin TE

Fumonisin

Fumonisins

Tenuazonic acid (TeA)

Alternariol (AOH)

Alternariol monomethyl ether (AME)

Glycine

Methionine

Tricarballylic acid

Sphingosine

Phytosphingosine

Ceramide

Sterigmatocystin

Aflatoxin B1 (AFB1)

Aflatoxin B2

Aflatoxin G1

Aflatoxin G2

Fusaric acid

Luteoethanones A

Luteoethanones B

Spencertoxin

Nigrosporione

Papyracilic acid

Perylene quinone (PQ)

Altertoxins (ATX I-III)

1,3,8-trihydroxynaphthalene (B1218226) (T3HN)

Heptaketide YWA1

Hexaketide AT4HN

Pentaketide T4HN

Scytalone dehydratase

ACT-toxin

AK-toxin

AF-toxin

AM-toxin

Maculosin

Destuxin A

Destuxin B

AS-toxin I

AB-toxin

HC-toxin

ABR-toxin

AP-toxin

Cercosporin

Dothistromin

Versicolorin B

Host Specificity and Differential Plant Responses to Aal Toxin Te1

Genetic Basis of Plant Resistance and Susceptibility

The response of a plant to AAL toxin TE1 is not uniform across the plant kingdom and is largely dictated by its genetic makeup. In tomato, a single gene locus is the primary determinant of resistance or susceptibility to the toxin and the fungal pathogen.

The Alternaria Stem Canker Resistance 1 (Asc-1) Gene Locus in Tomato

The susceptibility or resistance of tomato (Solanum lycopersicum) to Alternaria stem canker disease is governed by the Alternaria stem canker resistance 1 (Asc-1) gene locus located on chromosome 3. researchgate.netunb.brresearchgate.net This single locus dictates the plant's response to the AAL toxins produced by the pathogen. unb.br Tomato genotypes that are homozygous for the recessive allele (asc/asc) are susceptible to the fungus and sensitive to its toxins. unb.brresearchgate.net Conversely, the presence of a dominant allele (Asc) confers resistance to the disease and insensitivity to the AAL toxins. apsnet.orgapsnet.org

The Asc-1 gene is a homolog of the yeast longevity assurance gene LAG1 and is involved in ceramide biosynthesis. researchgate.netwalshmedicalmedia.com It is believed that the protein encoded by the functional Asc-1 gene, ASC1, can compensate for the depletion of ceramides (B1148491) caused by AAL toxins, thereby protecting the plant cells from programmed cell death. researchgate.netnih.gov Overexpression of the Asc-1 gene has been shown to confer high insensitivity to AAL toxins and resistance to the fungal pathogen in otherwise sensitive plants. apsnet.orgscispace.com

Allelic Variation and Toxin Sensitivity in Host and Non-Host Cultivars

Mutations within the Asc-1 gene are the basis for susceptibility to AAL toxins in certain tomato cultivars. For instance, some commercial tomato varieties, such as 'Aichi-first', possess a two-nucleotide deletion in the Asc-1 gene, rendering them susceptible to the toxin. mdpi.com Similar mutations have been identified in ancestral tomato accessions from Peru and Mexico, indicating that variations in this gene have been present throughout the history of tomato domestication. mdpi.com

Interestingly, while the Asc-1 gene is central to resistance in tomato, sensitivity to AAL toxins is not limited to this species. Studies have shown that some species within the Nicotiana genus are also sensitive to AAL toxins, suggesting the presence of homologous genes or similar pathways that can be targeted by the toxin. apsnet.org However, even among sensitive Nicotiana species, most are resistant to the fungus itself, highlighting the complex nature of host-pathogen interactions beyond simple toxin sensitivity. apsnet.orgnih.gov

Spectrum of Phytotoxic Activity and Host Range Expansion

While initially characterized as a host-specific toxin targeting susceptible tomato genotypes, the phytotoxic activity of AAL toxins extends to a broader range of plant species, including several economically important weeds. This has led to research into their potential as natural herbicides.

Comparative Analysis of AAL Toxin Congeners (TA, TB, TC, TD, TE) Phytotoxicity

The AAL toxin family comprises several congeners, including TA, TB, TC, TD, and TE, which differ in their chemical structure and phytotoxic activity. nih.govmdpi.com Each of these congeners consists of a mixture of two structural isomers. nih.govresearchgate.net

Generally, the TA and TB congeners are the most potent. iastate.edufrontiersin.org The removal of a hydroxyl group to form TC significantly reduces its activity. iastate.edu The TD and TE congeners, which are acetylated forms of TB and TC respectively, exhibit substantially lower phytotoxicity, over 100 times less than TA. unb.brnih.goviastate.edu Despite these differences in potency, all congeners induce the same genotype-specific necrosis in susceptible tomato leaflets. unb.brmdpi.com

Table 1: Relative Phytotoxicity of AAL Toxin Congeners

| Toxin Congener | Relative Phytotoxicity | Structural Notes |

|---|---|---|

| TA | Highest | Contains a primary amine and multiple hydroxyl groups. |

| TB | High | Lacks one hydroxyl group compared to TA. iastate.edu |

| TC | Lower than TA and TB | Lacks a hydroxyl group at a different position than TB. iastate.edu |

| TD | >100 times lower than TA | N-acetylated form of TB. unb.brnih.goviastate.edu |

| TE | >100 times lower than TA | N-acetylated form of TC. unb.brnih.goviastate.edu |

This table provides a qualitative comparison of the phytotoxicity of different AAL toxin congeners based on available research.

Susceptibility of Broadleaf Weed Species to this compound

AAL toxins, including TE1, have demonstrated phytotoxic effects on a variety of broadleaf weeds, suggesting a potential for their development as bioherbicides. nih.govresearchgate.net Among the susceptible weed species are jimsonweed (Datura stramonium), black nightshade (Solanum nigrum), prickly sida (Sida spinosa), and hemp sesbania (Sesbania herbacea). chemfaces.combiocrick.com

Research has shown that AAL toxins can cause significant damage to these weeds. For example, AAL-toxin has been shown to cause soft rot on excised leaves of jimsonweed. researchgate.net The sensitivity of these weeds to the toxin suggests that the cellular targets and pathways affected by AAL toxins are conserved across different plant families.

Mechanisms of Tolerance in Agriculturally Important Crop Plants

In contrast to the susceptibility of certain weeds, many agriculturally important monocotyledonous crops, such as maize and wheat, exhibit tolerance to AAL toxins. nih.govmdpi.combiocrick.com This differential susceptibility is a key factor in considering AAL toxins for weed control in these cropping systems. chemfaces.com

The precise molecular mechanisms underlying this tolerance in monocots are not as well-defined as the resistance mechanism in tomato. However, it is hypothesized that these plants may possess alternative ceramide synthase enzymes that are insensitive to the toxin, or they may have more efficient detoxification pathways that can metabolize the toxin into inactive forms. The observation that acetylated forms of AAL toxins, like TE, are significantly less toxic suggests that acetylation could be a potential detoxification mechanism. nih.goviastate.edu

Further research into the genetic and biochemical basis of tolerance in these crops is crucial for understanding the full spectrum of AAL toxin activity and for safely harnessing their herbicidal potential.

Advanced Methodologies for Aal Toxin Te1 Research and Analysis

Quantitative Determination and Metabolomic Profiling

Accurate quantification and comprehensive profiling of AAL Toxin TE1 and its congeners are essential for research. These processes rely on sensitive analytical techniques capable of detecting and measuring these compounds in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with various detection systems serves as a cornerstone for the analysis of AAL toxins. These methods enable the separation, identification, and quantification of this compound and related compounds.

Detection Systems: HPLC systems are frequently coupled with Evaporative Light-Scattering Detectors (ELSD) nih.gov, Diode Array Detectors (DAD) scielo.br, and Fluorescence Detectors (FLD) chemfaces.comnih.gov. Fluorescence detection, often enhanced by precolumn derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of mercaptoethanol, significantly boosts sensitivity for detecting AAL toxins chemfaces.comresearchgate.net.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This advanced technique is widely adopted for the simultaneous determination of multiple Alternaria toxins, including AAL toxins, in various food matrices and biological samples nih.govresearchgate.netresearchgate.net. UPLC-MS/MS offers high sensitivity, selectivity, and speed, allowing for the detection of toxins at trace levels. Methods have been developed for the rapid, semi-targeted detection of all known fumonisins and AAL toxins, including TE1 biocrick.com.

Methodological Details: A common approach involves aqueous extraction followed by solid-phase extraction (SPE) clean-up, often using C18 cartridges, before chromatographic separation chemfaces.comresearchgate.net. For instance, a method for AAL toxins TA and TB involved separation on silica (B1680970) gel and subsequent purification via semi-preparative HPLC chemfaces.com.

Table 1: Representative HPLC Detection Parameters for Alternaria Toxins

| Toxin(s) Analyzed | HPLC Method / Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery | Reference |

| AAL Toxins (TA, TB) | HPLC-FLD (OPA deriv.) | Not specified | Not specified | Not specified | chemfaces.com |

| AME, AOH | HPLC-DAD | 0.6 ng (AME), 1.0 ng (AOH) | 2.0 ng/g (AME), 5.0 ng/g (AOH) | 98.7% (AME), 84.1% (AOH) | scielo.br |

| 7 Alternaria Toxins | UPLC-MS/MS | 0.25–0.70 μg/kg | 0.83–2.31 μg/kg | 83.2–104% | nih.gov |

| ALT, TeA | UPLC | 0.023 μg/mL (ALT), 0.026 μg/mL (TeA) | 0.077 μg/mL (ALT), 0.086 μg/mL (TeA) | 86.65–96.78% | mdpi.com |

| 9 Mycotoxins | HPLC-MS/MS | Not specified | Not specified | Not specified | researchgate.net |

High-Resolution Mass Spectrometry (HRMS), including techniques like LC-HRMS and LC-MS/MS, is indispensable for both elucidating the precise chemical structures of AAL toxins and for their accurate quantification.

Structural Elucidation: HRMS, often in conjunction with NMR spectroscopy, is used to determine the complex structures of AAL toxin congeners, such as TA, TB, TC, TD, and TE unb.br. These techniques provide detailed information about molecular weight and fragmentation patterns, confirming structural identities. For instance, mass spectrometry experiments have confirmed the structure of AAL Toxin TB unb.br.

Quantitative Analysis: LC-HRMS and LC-MS/MS methods offer superior sensitivity and selectivity for quantifying AAL toxins in complex matrices. Techniques such as product ion filtering with rapid polarity switching, utilizing instruments like the Q-Exactive Orbitrap Thermo Scientific, are employed for comprehensive detection of AAL toxins nih.gov. These methods allow for the identification of specific ions and their quantification based on calibrated standards.

Data Acquisition: Advanced HRMS techniques enable the acquisition of detailed spectral data, including fragmentation patterns (e.g., HCD fragmentation) and precursor ion information, which are critical for confident identification and quantification nih.gov.

Detecting AAL toxins directly within living plant tissues (in planta) is critical for understanding disease development and toxin translocation.

Bioassay-Based Detection: Detached leaflet bioassays are a primary method for assessing the presence and activity of AAL toxins in planta. These assays involve incubating excised plant leaves with toxin-containing extracts or purified toxins and observing phytotoxic effects such as necrosis nih.govrug.nlcore.ac.uksemanticscholar.orgnih.gov.

Biochemical Markers: The phytotoxic effects of AAL toxins in planta are often correlated with biochemical changes. Studies have measured electrolyte leakage and chlorophyll (B73375) loss from treated leaf discs as indicators of cellular damage nih.gov. Furthermore, increases in specific sphingoid bases, such as phytosphingosine (B30862) and sphinganine (B43673), within leaf tissues are biochemical markers of AAL toxin activity, stemming from its inhibition of sphingolipid biosynthesis nih.gov.

Sensitivity Enhancement: To improve detection sensitivity in planta, researchers have developed advanced extraction and detection methods. For example, improved HPLC methods combined with precolumn fluorescence derivatization have achieved detection limits as low as 1 ng for AAL toxins in plant tissues researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Structural and Quantitative Analysis

Experimental Models for Investigating this compound Effects

Understanding the mechanisms by which this compound exerts its effects requires the use of controlled experimental models that mimic plant-pathogen interactions and cellular responses.

Cultured plant cell systems provide a controlled environment for dissecting the molecular and cellular mechanisms of AAL toxin action.

Programmed Cell Death (PCD) Induction: AAL toxins are well-known inducers of programmed cell death (PCD) in susceptible plant cells nih.govfrontiersin.orgresearchgate.netnih.gov. Studies utilizing cultured plant cells, such as tomato protoplasts and suspension cells, have demonstrated that AAL toxins trigger characteristic hallmarks of PCD, including DNA laddering nih.gov.

Biochemical Pathway Disruption: Mechanistic studies focus on the disruption of sphingolipid metabolism, a key target of AAL toxins. These toxins inhibit the enzyme ceramide synthase, which is crucial for sphingolipid biosynthesis nih.govfrontiersin.orgresearchgate.netup.ac.za. This inhibition leads to an accumulation of sphinganine and a depletion of complex sphingolipids, ultimately causing cell death nih.govup.ac.za.

Signaling Pathways: Research has identified that AAL-toxin-induced PCD involves signaling pathways mediated by plant hormones like jasmonic acid (JA) and ethylene (B1197577) nih.govsemanticscholar.orgfrontiersin.org. These hormones can promote PCD by interfering with sphingolipid metabolism.

Cellular Models: Various cultured plant cell systems are employed, including protoplasts, suspension cell cultures, and callus cultures, to investigate AAL toxin effects on cellular viability and biochemical processes nih.govrug.nlfrontiersin.orgup.ac.za.

Detached leaflet bioassays are a rapid and effective method for assessing the phytotoxic activity of AAL toxins and for screening plant genotypes for sensitivity.

Assay Principle: In these bioassays, excised leaflets from plants are incubated with purified AAL toxins or crude toxin preparations. Phytotoxic effects, such as the development of necrotic lesions, are then evaluated core.ac.uksemanticscholar.orgnih.gov.

Symptom Evaluation: Symptoms are typically assessed visually, often using a standardized scoring system like the Leaf Sensitivity Index (LSI), which quantifies the percentage of leaflet area exhibiting necrosis core.ac.uk. Other measures include electrolyte leakage and chlorophyll loss, which indicate membrane damage and cellular integrity disruption nih.gov.

Genotype Screening: These bioassays are instrumental in determining the sensitivity of different plant genotypes to AAL toxins, which is often controlled by specific resistance genes (e.g., the Asc locus in tomato) unb.brcore.ac.uk. This allows for the identification of resistant and susceptible plant lines.

Toxin Congener Comparison: Detached leaflet assays enable the comparison of the relative toxicities of different AAL toxin congeners (e.g., TA, TB, TC, TD, TE), revealing significant differences in their phytotoxic potency unb.br. For example, TD and TE are reported to be over 100 times less toxic than TA unb.br.

Environmental Factors: The expression of AAL toxin phytotoxicity in detached leaflets can be influenced by environmental conditions, such as light. Toxicity is often observed to be light-dependent, with greater damage occurring under continuous light nih.gov.

Table 2: Representative Detached Leaflet Bioassay Parameters for AAL Toxins

| Toxin/Preparation | Plant Species/Genotype | Toxin Concentration Used | Observed Effects / Assessment Method | Timeframe | Reference |

| AAL-toxins | Tomato (susceptible) | 12.5 ng/mL | Symptoms easily detectable | Not specified | rug.nl |

| AAL-toxins | Tomato (susceptible) | 0.2 µM | Necrotic lesions | 48 h | semanticscholar.org |

| AAL-toxin TA | Black nightshade | 10 µM | Cellular destruction, increased sphinganine | 36-48 h | nih.gov |

| AAL-toxin TA | Tomato (asc/asc) | 0.01-200 µM | Electrolyte leakage, chlorophyll loss | 24-48 h | nih.gov |

| AAL-toxins | Tomato seedlings | 0.0-2.0 µM | Inhibition of seedling length | 8 days | core.ac.uk |

Compound Names Mentioned:

this compound

AAL Toxin TA

AAL Toxin TB

AAL Toxin TC

AAL Toxin TD

AAL Toxin TE

Alternariol (B1665735) (AOH)

Alternariol monomethyl ether (AME)

Tenuazonic acid (TeA)

Altenuene (ALT)

Tentoxin (TEN)

Altertoxin-I (ATX-I)

Fumonisin B1 (FB1)

Ecological Significance and Agricultural Applications of Aal Toxin Te1

Role in Plant Pathogen Virulence and Disease Progression

AAL toxins, including AAL Toxin TE1, are classified as host-specific toxins (HSTs) produced by the fungal pathogen Alternaria alternata f. sp. lycopersici walshmedicalmedia.comnih.govgau.edu.bd. These toxins are critical determinants of pathogenicity, enabling the fungus to colonize and cause disease in susceptible host plants, most notably tomato (Lycopersicon esculentum) walshmedicalmedia.comnih.govresearchgate.net. AAL toxins are structurally characterized as sphinganine-analog mycotoxins (SAMs) walshmedicalmedia.comnih.govnih.gov. Their primary mechanism of action involves the inhibition of ceramide biosynthesis, a crucial pathway for sphingolipid metabolism walshmedicalmedia.comontosight.ainih.gov. Specifically, they target the enzyme serine palmitoyltransferase (also known as sphinganine (B43673) N-acyltransferase), disrupting the production of ceramides (B1148491) ontosight.ainih.gov.

This disruption leads to programmed cell death (PCD) or apoptosis in susceptible plant cells, manifesting as characteristic necrotic symptoms such as leaf necrosis and stem cankers walshmedicalmedia.comnih.govresearchgate.netontosight.ai. The severity of disease progression is directly linked to the production of these toxins by the pathogen and the susceptibility of the host plant walshmedicalmedia.comnih.govresearchgate.net. Plant resistance to AAL toxins, and consequently to the pathogen, is often mediated by specific genes, such as the Asc1 gene in tomato, which confers insensitivity to these mycotoxins walshmedicalmedia.comnih.govnih.gov. This compound is identified as one of the specific congeners within the AAL toxin family, with TE1 being the N-acetylated form of AAL Toxin TC unb.br. The presence of AAL toxins is essential for the pathogen's ability to cause disease, as strains deficient in toxin production are typically non-pathogenic nih.gov.

Prospects for this compound in Sustainable Weed Management

The potent phytotoxic activity of AAL toxins has positioned them as candidates for developing novel bioherbicides, offering a more environmentally friendly approach to weed management chemfaces.comweedturf.orgmdpi.comresearchgate.net. Unlike many synthetic herbicides, AAL toxins are naturally derived compounds that can disrupt plant metabolic processes chemfaces.comweedturf.org. Research has demonstrated that AAL toxins exhibit a broad spectrum of phytotoxicity, effectively controlling various weed species, including jimsonweed, black nightshade, prickly sida, and hemp sesbania chemfaces.comweedturf.orgmdpi.com.

Crucially, certain crop plants, such as cotton, maize, and resistant tomato varieties, show tolerance to AAL toxins chemfaces.commdpi.com. This differential susceptibility is a key attribute for potential bioherbicide development, as it allows for targeted weed control without causing significant damage to desirable crops chemfaces.comweedturf.orgmdpi.com. The exploration of AAL toxins as bioherbicides aligns with the growing demand for sustainable agricultural practices that reduce reliance on synthetic chemicals, thereby minimizing environmental impact and mitigating the development of herbicide-resistant weed populations weedturf.orgmdpi.comcpur.in.

Exploration as a Bioherbicide Agent

The exploration of this compound and related compounds as bioherbicide agents focuses on leveraging their inherent herbicidal properties for integrated weed management strategies mdpi.comresearchgate.net. The mechanism by which AAL toxins disrupt sphingolipid metabolism, leading to cell death in susceptible plants, is fundamental to their herbicidal action chemfaces.com. Studies have highlighted that AAL toxins can be effective at very low concentrations against a range of broadleaf weeds mdpi.com.

While some natural phytotoxins can exhibit mammalian toxicity, research into synthetic analogues of AAL toxins has shown promise, with some compounds demonstrating significant phytotoxicity alongside reduced mammalian toxicity mdpi.com. This suggests a pathway for developing safer and more effective bioherbicidal agents derived from or inspired by AAL toxins. The challenge lies in optimizing formulation, ensuring stability, and achieving cost-effectiveness for large-scale agricultural application, while also addressing potential environmental persistence and non-target effects mdpi.comresearchgate.netresearchgate.net. Nevertheless, the potential for AAL toxins to provide selective weed control makes them an active area of research in the pursuit of sustainable agriculture.

Broader Implications for Plant-Fungus Chemical Ecology

AAL toxins are pivotal in understanding the chemical dialogue between plants and fungi, particularly in the context of host-pathogen interactions walshmedicalmedia.comnih.govgau.edu.bd. As host-specific toxins, their production by Alternaria alternata f. sp. lycopersici dictates the specificity of the disease, ensuring pathogenicity primarily against susceptible tomato genotypes walshmedicalmedia.comnih.govresearchgate.netnih.gov. This chemical signaling mechanism allows the pathogen to overcome plant defense responses by inducing programmed cell death in host tissues, thereby facilitating colonization and disease establishment nih.govontosight.ai.

The study of AAL toxins provides critical insights into the molecular basis of plant disease resistance and susceptibility, illustrating how specific chemical weapons deployed by pathogens can determine the outcome of an interaction walshmedicalmedia.comnih.govnih.gov. Furthermore, the structural and functional similarities between AAL toxins and fumonisins, mycotoxins produced by Fusarium species, suggest potential evolutionary connections or shared biochemical pathways in fungal secondary metabolism walshmedicalmedia.comnih.govnih.gov. Understanding these complex chemical ecological relationships is essential for developing effective disease management strategies and enhancing crop resilience against fungal pathogens.

Q & A

Q. What are the standard analytical methods for confirming the structural identity of AAL Toxin TE1 in experimental settings?

To confirm the structural identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). NMR provides detailed information on molecular conformation and functional groups, while HR-MS validates molecular weight and isotopic patterns. For novel derivatives, X-ray crystallography may be necessary for absolute configuration determination. Purity must be assessed via HPLC with UV/Vis or evaporative light scattering detection, adhering to protocols for compound characterization outlined in toxicological guidelines .

Q. How should experimental protocols be designed to assess the acute toxicity of this compound in vitro?

Acute toxicity studies should follow OECD Guidelines 423 (Acute Oral Toxicity) or 436 (In Vitro Membrane Barrier Test), depending on the exposure route. For in vitro assays, use standardized cell lines (e.g., HepG2 for hepatotoxicity) and include controls for solvent effects (e.g., DMSO). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate replicates to ensure statistical robustness. Data must be analyzed using nonlinear regression models (e.g., Hill equation) to calculate IC50 values .

Q. What are the critical parameters for ensuring reproducibility in this compound toxicity studies?

Reproducibility requires strict adherence to:

- Batch consistency : Verify toxin purity (>95%) via chromatographic methods.

- Exposure conditions : Control temperature, pH, and incubation time (e.g., 24–72 hours for cell-based assays).

- Data reporting : Include raw datasets, statistical methods (e.g., ANOVA with post-hoc tests), and negative/positive controls. Reference toxicants (e.g., aflatoxin B1) should validate assay sensitivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dose-response relationships across studies?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cells) or exposure durations. To address this:

- Perform meta-analyses using PRISMA guidelines to identify confounding factors (e.g., solvent compatibility, endotoxin contamination).

- Apply multivariate regression to isolate variables affecting toxicity outcomes.

- Validate findings in vivo using standardized models (e.g., rodent LD50 assays) .

Q. What methodologies are recommended for integrating this compound’s toxicokinetic and toxicodynamic data into risk assessment models?

Use physiologically based pharmacokinetic (PBPK) modeling to simulate toxin absorption, distribution, metabolism, and excretion (ADME). Pair with benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs). Data should be cross-validated with omics approaches (e.g., transcriptomics) to identify biomarkers of exposure .

Q. How can researchers design studies to investigate this compound’s effects at environmentally relevant low-dose exposures?

For sub-chronic or chronic low-dose studies:

- Utilize sensitive endpoints like oxidative stress markers (e.g., glutathione depletion) or DNA damage assays (Comet test).

- Employ advanced detection methods (e.g., LC-MS/MS with limits of quantification ≤1 ng/mL).

- Incorporate longitudinal designs to assess cumulative effects and adaptive responses .

Q. What strategies mitigate biases when extrapolating this compound’s toxicity data from animal models to humans?

Apply interspecies scaling factors (e.g., body surface area adjustment) and in vitro-in vivo extrapolation (IVIVE) techniques. Use human organoids or microphysiological systems (MPS) to bridge translational gaps. Cross-reference with epidemiological data, if available, to refine uncertainty factors .

Data Management and Reporting

Q. What are best practices for addressing gaps in mechanistic data for this compound?

Conduct high-throughput screening (HTS) to identify molecular targets (e.g., kinase inhibition assays). Use computational tools (molecular docking, QSAR) to predict interaction pathways. Collaborate with analytical chemists to isolate metabolites for mechanistic studies .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound?

Adhere to institutional review board (IRB) protocols for animal welfare (e.g., 3R principles: Replacement, Reduction, Refinement). For human cell lines, confirm compliance with GDPR or HIPAA for data privacy. Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.